1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure is a pyrrolin-2-one ring, which contains a five-membered ring with a nitrogen atom.
- Attached to this ring are various functional groups:
- A diethylamino group (N-diethylpropylamine) at position 1.
- A furan-2-carbonyl group (furylcarbonyl) at position 4.
- A hydroxy group at position 3.
- A prop-2-enyloxyphenyl group at position 5.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
Preparation Methods
- Synthetic routes for this compound involve several steps, including cyclization, functional group transformations, and protecting group manipulations.
- One common approach is to start with a suitable precursor containing the pyrrolin-2-one ring and then modify it step by step.
- Industrial production methods may vary, but they typically involve efficient and scalable processes to achieve high yields.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (e.g., anti-inflammatory, antitumor properties).
Industry: May find applications in materials science or as intermediates in fine chemical synthesis.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely involves interactions with specific cellular targets (enzymes, receptors, etc.).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrrolin-2-ones, furan derivatives, and molecules with similar functional groups.
- Its uniqueness lies in the combination of the diethylamino group, furan carbonyl, and prop-2-enyloxyphenyl moiety.
Remember that this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h4,7,9-13,17,22,29H,1,5-6,8,14-16H2,2-3H3 |
InChI Key |
PAYLZSPKYZBHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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